Adenine hydrochloride Adenine hydrochloride Adenine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2922-28-3
VCID: VC0517240
InChI: InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H
SMILES: C1=NC2=NC=NC(=C2N1)N.Cl
Molecular Formula: C5H6ClN5
Molecular Weight: 171.59 g/mol

Adenine hydrochloride

CAS No.: 2922-28-3

Cat. No.: VC0517240

Molecular Formula: C5H6ClN5

Molecular Weight: 171.59 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Adenine hydrochloride - 2922-28-3

Specification

CAS No. 2922-28-3
Molecular Formula C5H6ClN5
Molecular Weight 171.59 g/mol
IUPAC Name 7H-purin-6-amine;hydrochloride
Standard InChI InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H
Standard InChI Key 1H-Purin-6-amine, monohydrochloride
SMILES C1=NC2=NC=NC(=C2N1)N.Cl
Canonical SMILES C1=NC2=NC=NC(=C2N1)N.Cl
Appearance Solid powder

Introduction

Chemical Identification and Basic Properties

Adenine hydrochloride (CAS No. 2922-28-3) is the hydrochloride salt of adenine, a fundamental purine nucleobase. Its molecular formula is C5H6ClN5\text{C}_5\text{H}_6\text{ClN}_5, with a molecular weight of 171.59 g/mol . The compound typically presents as a white to off-white crystalline powder, decomposing at approximately 285°C . It is hygroscopic, necessitating storage under inert conditions at room temperature .

Solubility and Stability

Adenine hydrochloride demonstrates high aqueous solubility (50 mg/mL in water at 25°C), making it suitable for cell culture media and biochemical assays . In polar organic solvents like dimethyl sulfoxide (DMSO), it dissolves at 10 mM concentrations, though sonication is recommended to ensure complete dissolution . Stability studies indicate no significant degradation under recommended storage conditions, but prolonged exposure to humidity or elevated temperatures may compromise purity .

PropertyValueSource
Molecular Weight171.59 g/mol
Melting Point~285°C (decomposition)
Water Solubility50 mg/mL
DMSO Solubility10 mM (1.72 mg/mL)
Storage RecommendationsInert atmosphere, room temperature

Structural and Crystallographic Characteristics

X-ray diffraction studies of adenine hydrochloride hemihydrate reveal a monoclinic crystal system with space group P21/cP2_1/c . The purine ring adopts a planar conformation, with bond distances critical to its electronic properties. Notably, the C4–C5 bond measures 1.44 Å, longer than typical C–C bonds in aromatic systems, which may influence its reactivity and intermolecular interactions . Charge density analysis at 123 K further highlights asymmetric electron distribution, particularly at the N1 and N3 positions, correlating with its protonation behavior in aqueous solutions .

Protonation and Tautomerism

In acidic conditions, adenine hydrochloride exists predominantly as the N1\text{N1}- protonated tautomer, stabilized by chloride counterions . This protonation state enhances its solubility and facilitates interactions with biological macromolecules, such as DNA polymerase during nucleotide incorporation .

Biological Roles and Mechanisms

Nucleic Acid Biochemistry

As a component of DNA, RNA, and coenzymes (NAD, FAD), adenine hydrochloride participates in genetic encoding and energy transfer . Its incorporation into adenosine triphosphate (ATP) enables intracellular energy storage, with ATP hydrolysis yielding ~7.3 kcal/mol under physiological conditions .

In Vitro and In Vivo Applications

  • Cell Culture: Adenine hydrochloride (50 µg/mL) is essential in FAD-supplemented media for maintaining stratified epithelial and limbal-corneal cultures .

  • Metabolic Studies: Dietary adenine (0.25%) ameliorates orotic acid-induced fatty liver in rats by suppressing fatty acid synthase (FAS) activity (EC50_{50} = 14 µM) and enhancing mitochondrial β-oxidation .

  • Cytoprotection: At 100 µM, adenosine (a metabolite) reduces tubular cell necrosis by 40% in rat kidney models, highlighting therapeutic potential in acute kidney injury .

Pharmacological and Industrial Relevance

Drug Formulations

Adenine hydrochloride’s role in nucleotide analogs underpins its use in antiviral and anticancer therapies. For instance, trelagliptin, a DPP-4 inhibitor for type 2 diabetes, leverages adenine’s structural motif to enhance binding affinity .

Regulatory Status

Synthesis and Production

Industrial synthesis involves treating adenine with hydrochloric acid under controlled conditions. A representative protocol yields 81.8% purity via refluxing 4,5,6-triaminopyrimidine in formamide at 140–150°C for 4 hours, followed by crystallization and activated carbon decolorization . Scalability remains a challenge due to intermediate instability, prompting ongoing research into solid-phase synthesis methodologies .

Recent Research Advances

Charge Density Analysis

High-resolution X-ray data (sinθ/λ\theta/\lambda = 1.32 Å1^{-1}) at 123 K mapped electrostatic potentials, revealing a dipole moment of 6.2 D in the purine ring . These findings inform quantum mechanical calculations for drug design, particularly in targeting purine-binding enzymes.

Structural Analogs

3-Benzyladenine hydrochloride (CID 135418542), a synthetic derivative, exhibits enhanced lipid solubility for transmembrane delivery, though clinical applications remain exploratory .

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